4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)pyridine
Overview
Description
4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a fused ring system that includes a triazole and a pyrimidine ring, which are known for their diverse biological activities. The presence of nitrogen atoms in the ring structure contributes to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)pyridine can be achieved through several methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized using mechanochemical methods. This involves the use of ball milling techniques to facilitate the reaction between azinium-N-imines and nitriles, which can be scaled up efficiently .
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as NaOCl or MnO2.
Reduction: Selective reduction can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include NaOCl, MnO2, and copper acetate. Reaction conditions often involve microwave irradiation or mechanochemical methods to enhance reaction efficiency and yield .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2, which are involved in various biological processes
Properties
IUPAC Name |
7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-4-11-5-2-8(1)9-3-6-12-10-13-7-14-15(9)10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUNUFWADJSMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC3=NC=NN23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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